Detection Limit for Cupric Ions: Sensitivity Benchmarking Against a Structurally Related Dithiocarbamate
In a direct head-to-head comparison using spot plate methodology, ammonium phenyldithiocarbamate and ammonium phenylhydrazine-dithiocarbamate were evaluated as reagents for cupric ions. Both reagents exhibited an identical limit of identification of 0.3 γ (0.3 μg) when tested as 0.05% aqueous solutions, corresponding to a concentration limit of 1:166,000 [1]. Bismuth, cobaltous, nickelous, mercurous, and silver ions interfere; however, the chelates of Ni²⁺ and Co²⁺ can be separated by extraction with CCl₄ or CHCl₃, in which they are soluble, while the Cu²⁺ chelate remains insoluble [1].
| Evidence Dimension | Detection limit (limit of identification) for Cu²⁺ ions |
|---|---|
| Target Compound Data | 0.3 γ (0.3 μg); concentration limit 1:166,000 |
| Comparator Or Baseline | Ammonium phenylhydrazine-dithiocarbamate: 0.3 γ (0.3 μg); concentration limit 1:166,000 |
| Quantified Difference | 0 γ (no difference in sensitivity) |
| Conditions | Spot plate assay; 0.05% aqueous solutions |
Why This Matters
This establishes that ammonium phenyldithiocarbamate achieves equivalent analytical sensitivity to its phenylhydrazine analog for Cu²⁺ detection, while offering differential solubility characteristics for interfering Ni²⁺ and Co²⁺ chelates during organic solvent extraction, a factor relevant to selective separation protocols.
- [1] Tien PS, Wang K. Ammonium phenyldithiocarbamate and ammonium phenylhydrazine-dithiocarbamate as reagents for cupric ions. Acta Chim Sin. 1964;30(4):393-395. English abstract available at: https://sioc-journal.cn/Jwk_hxxb/EN/abstract/abstract343269.shtml View Source
